molecular formula C19H21N5O3S B11010615 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11010615
M. Wt: 399.5 g/mol
InChI Key: AYSFMTJAIMYNHI-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring at the 2-position and a 3,4-dimethoxyphenylethyl carboxamide group at the 3-position. The 3,4-dimethoxyphenylethyl chain contributes to lipophilicity, influencing membrane permeability and target engagement .

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-26-14-7-6-12(10-15(14)27-2)8-9-20-18(25)17-13-4-3-5-16(13)28-19(17)24-11-21-22-23-24/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,25)

InChI Key

AYSFMTJAIMYNHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Tetrazole Ring: This step often involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the ethyl chain.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its structural properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents at 2-Position Substituents at 3-Position Molecular Weight (g/mol) logP (Predicted) Biological Activity
Target Compound 1H-Tetrazol-1-yl N-[2-(3,4-Dimethoxyphenyl)ethyl]carboxamide ~443.5 3.2 Not reported (hypothetical)
2-Amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide () Amino N-o-Tolylcarboxamide ~316.4 2.8 Anticonvulsant (Schiff base precursor)
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () Amino N-(2-Fluorophenyl)carboxamide ~330.4 2.9 Antibacterial, anticancer
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide () Carbamoyl 1-Benzofuran-2-carboxamide ~369.4 2.5 Not reported (structural analog)
2-{[2-(1,3-Dioxoisoindolin-2-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl) analog () 1,3-Dioxoisoindolin-2-yl acetyl N-(Tetrahydrofuran-2-ylmethyl)carboxamide ~483.5 1.8 Not reported (bulky substituent)

Key Observations :

  • Tetrazole vs.
  • Dimethoxyphenylethyl vs. Fluorophenyl : The 3,4-dimethoxy group increases electron-donating capacity and lipophilicity compared to the electron-withdrawing fluorine in ’s compound, possibly altering binding kinetics .
  • Benzofuran Carboxamide () : The fused aromatic system in this analog may enhance π-π stacking but reduce solubility compared to the target compound’s tetrazole .

Physicochemical and Pharmacokinetic Properties

  • logP : The target compound’s higher logP (3.2) compared to ’s analog (1.8) reflects the dimethoxyphenyl group’s lipophilicity, favoring blood-brain barrier penetration .
  • Solubility : The tetrazole’s polar nature may improve aqueous solubility relative to ’s benzofuran carboxamide .

Structural and Crystallographic Insights

The SHELX software suite () is critical for resolving the cyclopenta[b]thiophene core’s conformation and substituent orientations. For example:

  • Cyclopentane Ring Strain: The fused cyclopentane ring may adopt a non-planar conformation, influencing steric interactions compared to benzothiophene derivatives () .
  • Tetrazole Geometry : The tetrazole’s planar structure could facilitate π-stacking or metal coordination, distinct from ’s isoindole-dione group .

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